molecular formula C14H25NO4 B1591301 Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate CAS No. 816430-02-1

Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate

Cat. No.: B1591301
CAS No.: 816430-02-1
M. Wt: 271.35 g/mol
InChI Key: ZZEKOOXFJPVELS-UHFFFAOYSA-N
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Description

. This compound features a cyclobutyl group, a tert-butoxycarbonyl (BOC) protecting group, and an ethyl ester moiety. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

  • Industrial Production Methods:

Types of Reactions:

  • Oxidation: Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to remove the BOC group, yielding the free amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Strong acids such as trifluoroacetic acid or hydrochloric acid are used to remove the BOC group.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Cyclobutylpropanoic acid derivatives.

  • Reduction: Free amine derivatives.

  • Substitution: Various substituted cyclobutylpropanoate derivatives.

Scientific Research Applications

Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a protecting group in organic synthesis, particularly in peptide synthesis.

  • Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

  • Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

  • Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate exerts its effects involves its role as a protecting group. The BOC group protects the amine functionality, preventing unwanted side reactions during synthesis. The compound interacts with molecular targets through its ester and cyclobutyl groups, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate: This compound features an oxazole ring instead of a cyclobutyl group.

  • Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate: Similar to the previous compound, but with a different ester group.

Uniqueness: Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate is unique due to its cyclobutyl group, which imparts distinct chemical properties compared to oxazole-containing analogs. This structural difference influences its reactivity and applications in organic synthesis and scientific research.

Properties

IUPAC Name

ethyl 3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)11(9-10-7-6-8-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEKOOXFJPVELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582085
Record name Ethyl N-(tert-butoxycarbonyl)-3-cyclobutylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816430-02-1
Record name Ethyl α-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutanepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=816430-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-(tert-butoxycarbonyl)-3-cyclobutylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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